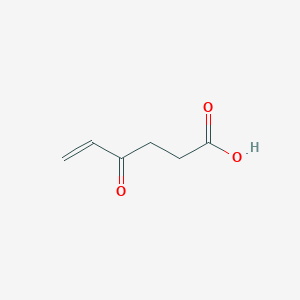

4-Oxo-5-hexenoic Acid

Overview

Description

4-Oxo-5-hexenoic Acid , also known as 5-Hydroxy-4-oxohexanoic acid , is a chemical compound with the molecular formula C6H8O3 . It falls within the category of ketocarboxylic acids . The compound’s systematic name reflects its structure: a hexenoic acid with a ketone group at the fourth carbon and a hydroxyl group at the fifth carbon position .

Synthesis Analysis

The synthesis of 4-Oxo-5-hexenoic Acid involves various methods, including chemical reactions and enzymatic processes. Researchers have explored its preparation through acetylation and oxidation of suitable precursors. Additionally, studies have investigated the biosynthesis of this compound in microbial systems .

Molecular Structure Analysis

The molecular structure of 4-Oxo-5-hexenoic Acid consists of a six-carbon aliphatic chain with a ketone group (C=O) at the fourth carbon and a hydroxyl group (OH) at the fifth carbon. The compound’s backbone resembles that of a hexanoic acid, but the presence of the ketone and hydroxyl groups imparts unique properties .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

Microbiological Degradation and Enzymatic Activity

4-Oxo-5-hexenoic acid is explored in the context of microbiological degradation, particularly in its role in the breakdown of steroid structures. A study describes the synthesis of 2-oxo-cis-4-hexenoic acid, a compound closely related to 4-Oxo-5-hexenoic acid, and its rapid conversion to carbon dioxide by extracts of steroid-induced Pseudomonas testosteroni. This indicates the significance of such compounds in microbial enzymatic processes related to steroid degradation (Coulter & Talalay, 1968).

Oxidation and Decomposition Products

Research on the thermal oxidation of mono-unsaturated short-chain fatty acids, including derivatives similar to 4-Oxo-5-hexenoic acid, reveals the formation of various decomposition products like aldehydes, ketones, and shorter chain acids. This study contributes to understanding the chemical behavior and stability of such compounds under oxidation conditions (Whitlock & Nawar, 1976).

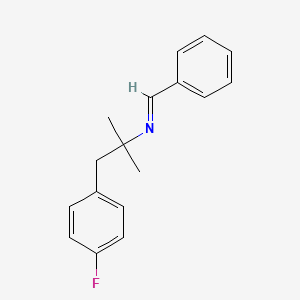

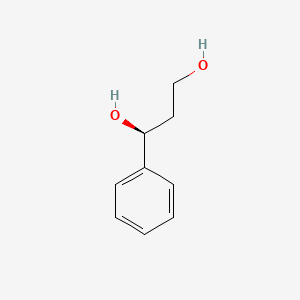

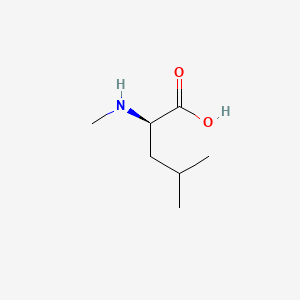

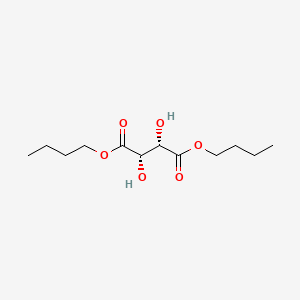

Synthesis of Optically Active Alcohols

Another application involves the synthesis of optically active alcohols using derivatives of 4-Oxo-5-hexenoic acid. This method shows the potential for creating various optically pure alcohols, demonstrating the versatility of 4-Oxo-5-hexenoic acid in synthetic organic chemistry (Afonso et al., 1989).

Lipid Oxidation Products and Food Chemistry

In the field of food chemistry, studies have shown that 4-oxo derivatives, similar to 4-Oxo-5-hexenoic acid, can react with phenolic compounds, forming various adducts. This is significant in understanding the interaction of lipid oxidation products with other food components and their implications on food stability and safety (Hidalgo et al., 2018).

Synthesis and Catalysis

The synthesis of 4-Oxo-5-hexenoic acid and its derivatives has been explored through various methods, such as Favorskii-type rearrangement, highlighting its role in organic synthesis and catalysis (Tsuboi & Takeda, 1975).

Activation of Nuclear Receptors

4-Oxo derivatives have been identified in biological systems, such as Xenopus embryos, where they bind to retinoic acid receptors, affecting embryogenesis and cellular differentiation processes (Pijnappel et al., 1998).

Mutagenic Properties in Foods

Research has identified 4-oxo derivatives as mutagenic products in certain foods and cooking vapors, implicating them in dietary-related health risks (Kawai et al., 2006).

Microwave-Assisted Synthesis

Recent advancements include the development of microwave-assisted synthesis methods for 4-oxo-butenoic acids, demonstrating modern approaches to producing these compounds efficiently (Uguen et al., 2021).

properties

IUPAC Name |

4-oxohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h2H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHQSIFTHFMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388662 | |

| Record name | 4-Oxo-5-hexenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6934-64-1 | |

| Record name | 4-Oxo-5-hexenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

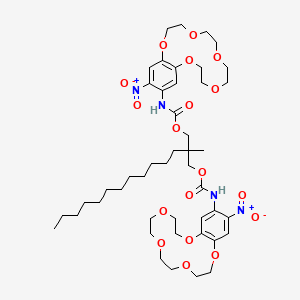

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1598991.png)

![1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1598997.png)